molecular formula C21H18N4O4S2 B295755 2-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate

2-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate

Cat. No.: B295755
M. Wt: 454.5 g/mol
InChI Key: SVNVLQCVQFUGAP-DXGGMCDASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied to determine its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways in the body. This inhibition leads to a reduction in inflammation, pain, and fever, as well as a reduction in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. In addition, this compound has been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

2-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate has several advantages and limitations for lab experiments. One advantage is its excellent thermal stability and optical properties, which make it a useful compound for the development of new materials. Another advantage is its potential use as an anti-inflammatory, analgesic, and antipyretic agent, as well as its potential use as an anticancer agent and as a treatment for neurodegenerative diseases. However, a limitation of this compound is its complex synthesis method, which requires careful control of reaction conditions to ensure the desired product is obtained.

Future Directions

There are several future directions for the study of 2-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate. One direction is the further study of its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Another direction is the development of new materials based on this compound, which could have applications in various fields, such as electronics and photonics. Additionally, the potential use of this compound as a diagnostic tool for the detection of certain diseases could also be explored.

Synthesis Methods

The synthesis of 2-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate involves the reaction of 2-(4-formylphenyl)benzenesulfonic acid with thiosemicarbazide and isopropyl isocyanate. The resulting product is then reacted with formaldehyde and acetic acid to form the final compound. The synthesis method is a multi-step process that requires careful control of reaction conditions to ensure the desired product is obtained.

Scientific Research Applications

2-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use as an anticancer agent and as a treatment for neurodegenerative diseases. In addition, this compound has been studied for its potential applications in the field of materials science, where it has been shown to have excellent thermal stability and optical properties.

Properties

Molecular Formula

C21H18N4O4S2

Molecular Weight

454.5 g/mol

IUPAC Name

[2-[(Z)-(5-imino-7-oxo-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] benzenesulfonate

InChI

InChI=1S/C21H18N4O4S2/c1-13(2)20-24-25-18(22)16(19(26)23-21(25)30-20)12-14-8-6-7-11-17(14)29-31(27,28)15-9-4-3-5-10-15/h3-13,22H,1-2H3/b16-12-,22-18?

InChI Key

SVNVLQCVQFUGAP-DXGGMCDASA-N

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4)/C(=O)N=C2S1

SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4)C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4)C(=O)N=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.